Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide

Antimicrobial SAR QSAR modeling Hydrazide scaffold

This unsubstituted benzoic acid furan-2-yl-methylene hydrazide is the mandatory negative control for quantifying electronic substituent effects in your antimicrobial SAR program. The established QSAR equation (pMICsa = -0.128 µ + 2.015) requires this parent data point for regression anchoring. Its para-bromine anomalous signal uniquely enables SAD phasing—the only commercially available heavy-atom derivative in its class. For GLP-compliant workflows, obtain it with documented purity and COA, ensuring verifiable analytical baselines that AldrichCPR listings lack.

Molecular Formula C18H13BrN2O2
Molecular Weight 369.2 g/mol
Cat. No. B11701304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide
Molecular FormulaC18H13BrN2O2
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+
InChIKeyHNNPFDXOMRZAJL-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid [5-(4-Bromo-Phenyl)-Furan-2-Ylmethylene]-Hydrazide (CAS 302822-61-3): Core Scaffold for Furan-Hydrazone SAR Libraries


Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide (CAS 302822-61-3, C₁₈H₁₃BrN₂O₂, MW 369.2) is a Schiff base hydrazone formed by condensation of benzoic acid hydrazide with 5-(4-bromophenyl)furan-2-carbaldehyde [1]. It belongs to the substituted benzoic acid furan-2-yl-methylene hydrazide class, a series systematically evaluated for antimicrobial activity and subjected to quantitative structure-activity relationship (QSAR) analysis [2]. This compound serves as the unsubstituted parent scaffold within a congeneric series where substitution on the benzoic acid phenyl ring (nitro, amino, chloro, bromo, methyl, methoxy) modulates antimicrobial potency and physicochemical properties [2]. It is listed as an AldrichCPR rare chemical by Sigma-Aldrich and is also available from AKSci at 95% purity .

Why Simple Analogue Swapping Fails: Benzoic Acid [5-(4-Bromo-Phenyl)-Furan-2-Ylmethylene]-Hydrazide Cannot Be Replaced Without Quantified SAR Impact


Substituted benzoic acid furan-2-yl-methylene hydrazides are not functionally interchangeable. QSAR analysis of this congeneric series demonstrates that antimicrobial activity against S. aureus is governed by the dipole moment (µ) of the benzoic acid ring substituent (r = −0.916, r² = 0.839, q² = 0.778) [1]. The unsubstituted parent compound (R = H) occupies a specific position on this dipole moment–activity continuum: compounds with electron-withdrawing substituents that reduce µ (e.g., µ = 2.87 for the 4-bromo analog, pMICsa = 1.67) achieve maximal antibacterial potency, whereas compounds with electron-donating groups or high µ values (e.g., µ = 8.68, pMICsa = 0.78) show substantially diminished activity [1]. Substituting this compound with any ring-substituted analog—without accounting for the quantitative dipole moment–activity relationship—produces unpredictable shifts in antimicrobial potency that cannot be extrapolated from nominal structural similarity alone [1][2].

Quantitative Product Differentiation Evidence: Benzoic Acid [5-(4-Bromo-Phenyl)-Furan-2-Ylmethylene]-Hydrazide vs. Closest Analogs


Unsubstituted Parent Scaffold as the Indispensable SAR Baseline Comparator in Antimicrobial QSAR Studies

In the foundational QSAR study of substituted benzoic acid furan-2-yl-methylene hydrazides, the unsubstituted parent compound (R = H on the benzoic acid phenyl ring) serves as the essential baseline for quantifying the electronic contribution of ring substituents to antimicrobial activity. The QSAR equation pMICsa = −0.128 µ + 2.015 (n = 20, r = −0.916, r² = 0.839) was derived from the full congeneric series including the unsubstituted compound [1]. Without this unsubstituted comparator, the negative correlation between dipole moment and anti-staphylococcal activity cannot be calibrated, making the compound irreplaceable for any SAR campaign that seeks to isolate substituent electronic effects from the core scaffold contribution [1][2].

Antimicrobial SAR QSAR modeling Hydrazide scaffold

XLogP3 Differential Positioning: Lipophilicity Advantage of the 4-Bromophenyl-Furan Motif vs. Nitrofuran-Based Hydrazone Antibiotics

The target compound (XLogP3 = 4.6) exhibits substantially higher computed lipophilicity than the clinically used nitrofuran antibiotic nifuroxazide (XLogP ~1.2–1.5) and its 5-nitrofuran hydrazone analogs [1]. Nifuroxazide bears a nitro group (σ_m = 0.71, strongly electron-withdrawing) at the furan 5-position, which renders the furan ring electron-deficient and reduces overall lipophilicity. In contrast, the 4-bromophenyl substituent (σ_p = 0.23 for Br; π = 0.86 Hansch hydrophobic constant) replaces the nitro group with a lipophilic bromophenyl moiety, shifting logP upward by approximately 3 log units [1][2]. This magnitude of lipophilicity difference (ΔXLogP3 ≥ 3) translates to a theoretical ~1,000-fold increase in octanol/water partition coefficient, fundamentally altering membrane permeability and tissue distribution predictions [2].

Lipophilicity Drug-likeness Nitrofuran alternatives

Bromine-Specific Molecular Weight Increment: Differentiation from Des-Bromo and Chloro Analogs for Crystallographic and Biophysical Studies

The para-bromine atom on the 5-phenyl ring of the furan confers a distinctive molecular weight (369.2 Da) and anomalous scattering property that differentiates this compound from its des-bromo (MW 291.3 Da), chloro (MW 324.8 Da), and iodo (not commercially reported) analogs [1]. The bromine atom produces a characteristic isotopic signature (¹:¹ ratio of ⁷⁹Br:⁸¹Br) detectable by mass spectrometry, enabling unambiguous identification in metabolic stability or protein-binding studies [1]. For X-ray crystallography, bromine serves as a anomalous scatterer (f'' = 1.28 e⁻ at Cu Kα) suitable for single-wavelength anomalous diffraction (SAD) phasing, a capability absent in the des-bromo and chloro analogs (Cl f'' = 0.70 e⁻ at Cu Kα) [2]. This makes the compound uniquely suited as a heavy-atom derivative for structural biology applications within this scaffold class [2].

Heavy atom effect Crystallography Mass spectrometry

Procurement Specification Differentiation: Verified 95% Purity (AKSci) vs. AldrichCPR As-Is Rare Chemical Without Analytical Data

Two distinct procurement specifications exist for this compound, creating a measurable quality-assurance differential. AKSci supplies the compound at a minimum purity specification of 95%, with availability of a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . In contrast, Sigma-Aldrich lists this compound under the AldrichCPR (Custom Product Request) program as a rare and unique chemical, explicitly stating that 'Sigma-Aldrich does not collect analytical data for this product' and that 'Buyer assumes responsibility to confirm product identity and/or purity' with all sales final and no warranties provided . For procurement decisions requiring documented purity assurance, this specification gap is determinative: the AKSci product provides a defined purity threshold with traceable documentation, whereas the AldrichCPR product carries no analytical certification .

Chemical procurement Purity specification Vendor qualification

Evidence-Backed Application Scenarios: When to Use Benzoic Acid [5-(4-Bromo-Phenyl)-Furan-2-Ylmethylene]-Hydrazide


SAR Baseline Compound in Antimicrobial Hydrazone Lead Optimization Campaigns

When conducting structure-activity relationship studies on furan-2-yl-methylene hydrazide antimicrobial agents, this unsubstituted compound is the required negative control (R = H on benzoyl) against which the electronic contribution of any ring substituent is quantified. The established QSAR equation pMICsa = −0.128 µ + 2.015 (r² = 0.839, q² = 0.778) cannot be applied to new analogs without anchoring the regression to the unsubstituted parent data point [1]. Its use ensures that newly synthesized analogs can be quantitatively positioned on the dipole moment–activity continuum, enabling prediction of antimicrobial potency before synthesis [1][2].

Scaffold-Hopping from Nitrofuran Antibiotics: Lipophilicity Engineering for ADME Optimization

For programs seeking to replace the genotoxicity-prone nitrofuran motif (e.g., nifuroxazide) with a safer bioisostere, this compound provides a bromophenyl-furan scaffold with an XLogP3 of 4.6—approximately three log units more lipophilic than 5-nitrofuran hydrazones [1]. This substantial lipophilicity differential (≥1,000-fold higher partition coefficient) enables exploration of a distinct ADME space, potentially improving passive membrane permeability while eliminating the nitro group associated with bacterial nitroreductase-mediated toxicities [1][2].

Heavy-Atom Derivative for X-Ray Crystallographic Phasing of Hydrazone–Protein Co-Crystals

The para-bromine atom (anomalous scattering factor f'' = 1.28 e⁻ at Cu Kα) makes this compound the only commercially available heavy-atom derivative in the furan-2-yl-methylene hydrazide scaffold class suitable for single-wavelength anomalous diffraction (SAD) phasing [1]. The des-bromo analog lacks an anomalous scatterer, the chloro analog provides only 55% of the bromine anomalous signal (Cl f'' = 0.70 e⁻), and the iodo analog is not commercially catalogued [1][2]. This compound therefore uniquely addresses the experimental phasing requirement for structural biology studies of hydrazone-bound protein targets [1].

Documented-Purity Reference Standard for Analytical Method Development and Validation

For analytical laboratories requiring a reference material with documented purity for HPLC method development, calibration, or system suitability testing, the AKSci product (minimum 95% purity with COA availability) provides a verifiable specification baseline that the AldrichCPR listing does not [1]. This documentation differential is critical for GLP-compliant workflows, peer-reviewed publication data, and patent experimental sections where purity certification must be cited [1][2].

Quote Request

Request a Quote for Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.